molecular formula C28H33N3O8 B066456 Fmoc-Hyp(Bom)-OH CAS No. 187223-15-0

Fmoc-Hyp(Bom)-OH

Cat. No.: B066456
CAS No.: 187223-15-0
M. Wt: 539.6 g/mol
InChI Key: PFVAFJSUWCTINJ-HXOBKFHXSA-N
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Description

Fmoc-Hyp(Bom)-OH is a useful research compound. Its molecular formula is C28H33N3O8 and its molecular weight is 539.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Characterization

The synthesis and structure characterization of polypeptides using Fmoc-protected amino acids highlight the compound's significance in facilitating the production of peptides with specific configurations. Zhao Yi-nan and Melanie Key (2013) demonstrated the use of Fmoc-L-Lys(Boc)-OH for preparing dipetide Fmoc-L-Lys(Boc)-Gly-OH, underscoring the compound's role in simplifying polypeptide synthesis through protection strategies that enhance yield and purity while reducing the complexity of purification processes Zhao Yi-nan & Melanie Key, 2013.

Enhancing Peptide Synthesis Efficiency

Further research by Aimin Song et al. (2015) developed an orthogonally protected hypusine reagent for solid-phase synthesis of hypusinated peptides, employing Fmoc/t-Bu protection strategy. This advancement demonstrates the compound's utility in enhancing the efficiency of peptide synthesis by offering compatibility with standard Fmoc chemistry and allowing for straightforward removal of protecting groups Aimin Song et al., 2015.

Modulation of Receptor Binding to Collagen

In the realm of chemical biology, Fmoc-Hyp(Bom)-OH derivatives play a critical role in the synthesis of glycosylated 5-hydroxylysine, which has been found to modulate receptor binding to collagen. The work by M. Cudic and G. Fields (2020) elaborates on how the synthesis of peptides incorporating glycosylated hydroxylysine using Fmoc solid-phase strategy enables the study of the impact of glycosylation on receptor interactions, providing insights into the biochemistry of collagen and its interaction with cellular receptors M. Cudic & G. Fields, 2020.

Antibacterial Composite Materials

L. Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, demonstrating the potential of Fmoc-decorated self-assembling building blocks in developing biomedical materials. This research underscores the compound's application in creating enhanced composite materials with intrinsic antibacterial properties, suitable for various biomedical applications L. Schnaider et al., 2019.

Controlled Aggregation Properties

The study on controlled aggregation properties by Nidhi Gour et al. (2021) highlights the self-assembly capabilities of Fmoc-protected single amino acids, revealing the influence of chemical modifications on the self-assembled structures. This research provides valuable insights into designing novel nanoarchitectures with potential applications in material chemistry, bioscience, and biomedical fields Nidhi Gour et al., 2021.

Mechanism of Action

Target of Action

Fmoc-Hyp(Bom)-OH is primarily used in the field of peptide synthesis . The main target of this compound is the peptide chain that is being synthesized . It interacts with the peptide chain by attaching to the C-terminal amino acid residue of the target peptide via its carboxyl group .

Mode of Action

The mode of action of this compound involves its interaction with the peptide chain during the process of solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the α-amino group during the initial resin loading . Once the coupling is completed, an organic base such as piperidine or 4-methylpiperidine is added to remove the Fmoc group . This allows the next amino acid in the sequence to be added .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain . The Fmoc group protects the α-amino group of the amino acid during the coupling process, and is removed afterwards to allow the next amino acid to be added .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the concentration of the organic base used for fmoc deprotection, and the conditions under which the synthesis is carried out .

Result of Action

The result of the action of this compound is the successful addition of an amino acid to the growing peptide chain during SPPS . This contributes to the synthesis of the desired peptide sequence .

Action Environment

The action of this compound is influenced by the environment in which the peptide synthesis takes place . Factors such as the solvent used, the temperature, and the pH can all impact the efficiency of the synthesis process . Additionally, the stability of this compound can be affected by these environmental conditions .

Safety and Hazards

Fmoc-Hyp(Bom)-OH is classified under GHS07. It has hazard statements H302-H315-H319-H335, and precautionary statements P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

As Fmoc-Hyp(Bom)-OH is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, its future directions are likely to be influenced by advancements in these fields .

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33)/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVAFJSUWCTINJ-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187223-15-0
Record name 4[[[[2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]ETHYL]AMINO]CARBONYL]OXY]-, 1-(9H-FLUOREN-9-YLMETHYL) ESTER (2S,4R)- 1,2-PYRROLIDINEDICARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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